N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a combination of a methoxyphenyl group, a pyrazole ring, and a butanamide chain
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C16H19N3O3/c1-22-14-7-5-13(6-8-14)15(20)12-17-16(21)4-2-10-19-11-3-9-18-19/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,21) |
InChI Key |
VORDCROBVXNWNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Amidation: The final step involves the reaction of the pyrazole intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide, also referred to as compound MFCD02650136, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory effects, cytotoxicity against cancer cells, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C23H27N3O
- IUPAC Name : this compound
- SMILES Representation : Cc1ccc(C(C2)N(C(CSc3nnc(CNC(c(cc4)ccc4OC)=O)n3-c(cccc3)c3OC)=O)N=C2c2cccs2)cc1
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing similar moieties. For instance, compounds with a butanamide moiety have shown significant inhibition of inflammatory cytokines such as IL-1β and IL-6 in vitro. In a study involving various synthetic compounds, those with structural similarities to this compound demonstrated effective suppression of these cytokines when tested in human keratinocyte cells (HaCaT) at concentrations around 10 μM .
Table 1: Inhibition of Cytokine Expression
| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |
|---|---|---|
| Compound 5d | 7.5 | 6.8 |
| Compound 5f | 7.2 | 6.5 |
| This compound | TBD | TBD |
Note: TBD indicates data to be determined in future studies.
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary biological evaluations suggest that it can suppress the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction. The inhibition of cell proliferation was observed to be dose-dependent, indicating a potential therapeutic application in oncology .
Table 2: Cytotoxicity Assay Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
| 100 | 20 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly impact its efficacy and safety profile.
Key Findings from SAR Studies
- Substituent Effects : The presence of methoxy groups on the phenyl rings appears to enhance anti-inflammatory activity.
- Chain Length : Variations in the butanamide chain length can influence cytotoxicity; shorter chains may reduce activity while longer chains may enhance it.
- Functional Group Variability : The introduction of different functional groups at specific positions on the pyrazole ring can affect both anti-inflammatory and cytotoxic properties.
Case Studies
Several case studies have been conducted to further elucidate the biological activities of related compounds:
- In Vivo Studies : Animal models treated with similar compounds showed decreased levels of inflammatory markers (IL-6, TNF-α) post-treatment compared to controls, indicating potential therapeutic benefits in inflammatory diseases .
- Cell Line Studies : Compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
